molecular formula C15H19N3OS B2616467 2-ethyl-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)butanamide CAS No. 392244-61-0

2-ethyl-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)butanamide

Cat. No. B2616467
M. Wt: 289.4
InChI Key: LNZKVQUKAZUSQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)butanamide is a chemical compound that has gained significant attention in scientific research. The compound is a member of the thiadiazole family and has shown potential in various applications due to its unique properties.

Scientific Research Applications

Chemical Synthesis

The compound 2-ethyl-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)butanamide is structurally related to various heterocyclic compounds that have been synthesized for different research applications. For example, the synthesis of β-substituted-α,β-unsaturated amides through β-lithiations of carboxamides has been reported, showcasing the synthetic versatility of similar compounds in creating potentially bioactive molecules (Katritzky, Szajda, & Lam, 1993).

Pharmacological Research

Compounds with structural similarities to 2-ethyl-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)butanamide have been evaluated for their pharmacological potential. For instance, a study on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a thiadiazole core with the compound , demonstrated their role as glutaminase inhibitors with potential therapeutic implications in cancer treatment (Shukla et al., 2012).

Antimicrobial and Anticancer Activity

The antimicrobial and anticancer activities of thiadiazole derivatives have been explored, indicating the potential of such compounds in developing new therapeutic agents. For example, new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating pyrimidine rings showed moderate antimicrobial activity, suggesting the utility of thiadiazole compounds in antimicrobial research (Farag, Kheder, & Mabkhot, 2009). Additionally, novel thiazole and 1,3,4-thiadiazole derivatives incorporating a thiazole moiety were synthesized and evaluated as potent anticancer agents, further highlighting the relevance of such compounds in cancer research (Gomha et al., 2017).

Enzyme Inhibition

The synthesis and evaluation of novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, structurally related to the compound of interest, have shown potent urease inhibitory activity. This demonstrates the potential application of such compounds in studying enzyme inhibition mechanisms, which could be relevant for therapeutic interventions (Nazir et al., 2018).

properties

IUPAC Name

2-ethyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-4-11(5-2)13(19)16-15-18-17-14(20-15)12-8-6-10(3)7-9-12/h6-9,11H,4-5H2,1-3H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZKVQUKAZUSQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide

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